(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1662716-41-7
VCID: VC8080439
InChI: InChI=1S/C18H16O3/c1-2-13-3-7-15(8-4-13)16(19)9-5-14-6-10-17-18(11-14)21-12-20-17/h3-11H,2,12H2,1H3/b9-5+
SMILES: CCC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one

CAS No.: 1662716-41-7

Cat. No.: VC8080439

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one - 1662716-41-7

Specification

CAS No. 1662716-41-7
Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H16O3/c1-2-13-3-7-15(8-4-13)16(19)9-5-14-6-10-17-18(11-14)21-12-20-17/h3-11H,2,12H2,1H3/b9-5+
Standard InChI Key DKIFXPGIXVDFGH-WEVVVXLNSA-N
Isomeric SMILES CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
SMILES CCC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a planar chalcone scaffold with an (E)-configuration at the α,β-unsaturated carbonyl group, confirmed by its IUPAC name: (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one . Key structural elements include:

  • Benzodioxole ring: A fused bicyclic system (1,3-benzodioxole) at the C-3 position, known to enhance metabolic stability and binding affinity in bioactive molecules .

  • 4-Ethylphenyl group: A hydrophobic substituent at the C-1 position, which influences lipophilicity and membrane permeability .

  • Propenone backbone: The α,β-unsaturated ketone moiety, critical for electronic conjugation and intermolecular interactions .

The isomeric SMILES representation (CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3) and InChIKey (DKIFXPGIXVDFGH-WEVVVXLNSA-N) provide unambiguous identifiers for its stereochemical configuration .

Spectroscopic and Computational Data

Density functional theory (DFT) studies on analogous chalcones reveal that the benzodioxole ring contributes to a low energy gap between frontier molecular orbitals (HOMO-LUMO), enhancing nonlinear optical (NLO) properties . For instance, solvent-dependent hyperpolarizability measurements in related compounds demonstrate β values exceeding 10⁻²⁸ esu, suggesting potential applications in photonic devices .

Synthesis and Preparation

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 4-ethylacetophenone and 1,3-benzodioxole-5-carbaldehyde under basic conditions (e.g., NaOH or KOH) . A representative procedure includes:

  • Dissolving equimolar quantities of ketone and aldehyde in ethanol.

  • Adding 40% NaOH dropwise at 0–5°C.

  • Stirring for 6–8 hours, followed by neutralization with dilute HCl.

  • Purifying the crude product via recrystallization (yield: 65–75%) .

Microwave-assisted synthesis has been employed for related chalcones, reducing reaction times from hours to minutes while maintaining yields >80% .

Alternative Methodologies

  • Solvent-free grinding: Mechanochemical synthesis using solid NaOH as a catalyst, yielding 70–85% pure product without chromatographic purification .

  • Ionic liquid catalysis: Ethylmethylimidazolium-based ionic liquids enhance reaction rates and selectivity, particularly for electron-deficient aldehydes .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logP = 3.2) but is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons . Stability studies indicate decomposition at temperatures >200°C, with photodegradation observed under UV light (λ = 254 nm) .

Spectroscopic Profiles

  • IR: Strong absorption bands at 1,670 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O-C of benzodioxole) .

  • ¹H NMR: Distinct signals at δ 7.8–8.1 ppm (vinyl protons), δ 6.7–7.3 ppm (aromatic protons), and δ 1.2–1.4 ppm (ethyl group) .

  • UV-Vis: λₘₐₐ = 340–360 nm (π→π* transition of conjugated enone system) .

Biological and Pharmacological Activities

Anti-inflammatory and Antioxidant Effects

In murine macrophage models, structural analogs reduce TNF-α production by 40–60% at 10 μM and scavenge DPPH radicals with IC₅₀ = 12–18 μM . The benzodioxole ring enhances radical stabilization, contributing to antioxidant efficacy .

Antitubercular Activity

Pyrazoline derivatives of nitrochalcones exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC = 5.71 μM), comparable to isoniazid . Electrochemical studies confirm nitro group reduction as a key activation mechanism, analogous to pretomanid .

Applications and Future Directions

Materials Science

The compound’s large hyperpolarizability (β = 1.5 × 10⁻²⁸ esu) and low optical bandgap (Eg = 2.8 eV) make it suitable for second-harmonic generation (SHG) devices . Thin films deposited via spin-coating exhibit nonlinear refractive indices (n₂ = 4.2 × 10⁻¹¹ cm²/W) suitable for all-optical switching .

Drug Development

Ongoing research focuses on:

  • MAO-B inhibition: Chalcones with trifluoromethyl substitutions show nanomolar affinity (Kᵢ = 5 nM) for MAO-B, a target in Parkinson’s disease .

  • Cytotoxicity profiling: Preliminary assays on HEK-293 cells indicate low toxicity (IC₅₀ > 100 μM), supporting further in vivo studies .

Synthetic Modifications

Future work may explore:

  • Heterocyclic fusion: Introducing pyrazole or imidazole rings to enhance bioavailability .

  • Nanoparticle conjugation: Gold nanoparticle composites for targeted drug delivery .

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